molecular formula C26H24ClN3O3 B11424218 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11424218
M. Wt: 461.9 g/mol
InChI Key: NWLSKGMOCMXXIZ-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a benzodiazole moiety, and phenoxyethyl and chloromethoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodiazole intermediate, followed by the introduction of the phenoxyethyl group. The final step involves the formation of the pyrrolidinone ring and the attachment of the chloromethoxyphenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHOXYPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-32-24-12-11-19(27)16-23(24)30-17-18(15-25(30)31)26-28-21-9-5-6-10-22(21)29(26)13-14-33-20-7-3-2-4-8-20/h2-12,16,18H,13-15,17H2,1H3

InChI Key

NWLSKGMOCMXXIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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